4-(Aminomethyl)benzamide

Vue d'ensemble

Description

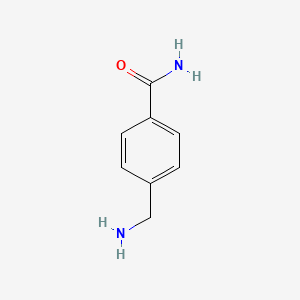

4-(Aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O. It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and an amide group (-CONH2). This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a linker in the design of kinase inhibitors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzyl cyanide with sulfuric acid and water, followed by neutralization with potassium hydroxide. This method yields this compound with high purity . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles, such as ultrasonic irradiation, is emphasized to minimize environmental impact and enhance reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Antiviral Applications

Inhibition of Filovirus Entry

One of the most notable applications of 4-(aminomethyl)benzamide is its development as an inhibitor of filovirus entry, specifically targeting the Ebola and Marburg viruses. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity, making them candidates for therapeutic development against these high-risk pathogens. The compound CBS1118, a derivative of this compound, has shown effective inhibition with EC50 values less than 10 μM against both viruses, indicating broad-spectrum antifiloviral activity .

Mechanism of Action

The mechanism involves the compound's ability to interfere with the viral entry process into host cells. Structural optimization has led to compounds that not only inhibit viral entry but also demonstrate good metabolic stability in biological systems. This stability is crucial for therapeutic applications, as it suggests a lower likelihood of rapid degradation in vivo .

Antibacterial Properties

Synthesis of Mannich Bases

This compound has also been explored for its antibacterial properties through the synthesis of Mannich bases. Studies have shown that these derivatives exhibit significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The synthesized compounds were evaluated using standard microbiological techniques, and some exhibited comparable efficacy to established antibiotics like amoxicillin .

Quantitative Structure-Activity Relationship (QSAR)

To enhance the understanding of the relationship between chemical structure and biological activity, QSAR studies have been conducted on this compound derivatives. These studies revealed statistically significant models that correlate structural features with antibacterial potency, providing insights for further optimization .

Drug Design and Development

Flexible Linker in Drug Design

The structural characteristics of this compound allow it to function as a flexible linker in drug design. Computational studies have indicated that this flexibility can facilitate favorable interactions with target proteins, enhancing binding affinity and specificity. For instance, docking studies have shown that this compound can effectively bind to mutant forms of protein kinases involved in various cancers .

Therapeutic Potential Beyond Viruses

Beyond its antiviral and antibacterial applications, this compound's unique structural features make it a candidate for further exploration in treating other diseases. Its ability to serve as a scaffold for diverse chemical modifications opens avenues for developing new therapeutic agents targeting various biological pathways.

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)benzamide involves its role as a flexible linker in kinase inhibitors. It facilitates the binding of the inhibitor to the active site of the kinase, thereby inhibiting its activity. This compound has shown potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and PDGFR .

Comparaison Avec Des Composés Similaires

4-(Aminomethyl)benzamide can be compared with other benzamide derivatives, such as:

2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.

3-Acetoxy-2-methylbenzamide: Exhibits significant metal chelating activity.

The uniqueness of this compound lies in its aminomethyl group, which provides flexibility and enhances its binding affinity to kinase active sites, making it a valuable compound in the development of kinase inhibitors .

Activité Biologique

4-(Aminomethyl)benzamide is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities, particularly its potential as an anticancer agent and antiviral compound. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromomethylbenzoic acid esters with various cyclic amines, yielding a range of derivatives with modified aromatic structures. Such modifications are crucial for enhancing the biological activity of the compounds. For instance, structural optimizations have led to compounds that exhibit improved potency against specific targets, such as viral entry mechanisms and cancer cell lines.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound derivatives. A notable research effort synthesized a series of compounds containing this fragment as a linker to evaluate their inhibitory effects on receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. Table 1 summarizes the inhibitory activities of selected derivatives against various RTKs:

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| 11 | EGFR | 91 |

| 13 | HER-2 | 92 |

| 10 | KDR | 85 |

These compounds showed significant cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents against malignancies .

Antiviral Activity

In addition to anticancer properties, this compound has been identified as a potent inhibitor of Ebola and Marburg viruses. A study reported several derivatives with EC50 values below 10 μM against both viruses, demonstrating broad-spectrum antiviral activity. The most promising compounds include CBS1118, which exhibited strong metabolic stability and did not inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the core structure influence biological activity. For example, the introduction of specific substituents in the amide portion or the aromatic region significantly affects potency and selectivity towards cancer cells or viral targets. The findings indicate that:

- Bicyclic substituents tend to enhance activity against DNMT3A, while tricyclic moieties may reduce efficacy.

- Substituents that improve binding affinity to target proteins can lead to increased inhibitory effects on both viral entry and cancer cell proliferation .

Case Studies

- Anticancer Agents : A series of novel compounds derived from this compound were tested against leukemia KG-1 cells, showing micromolar range cytotoxicity comparable to established drugs. The most effective derivatives demonstrated selective inhibition of DNMTs, reactivating tumor suppressor genes in treated cells .

- Antiviral Compounds : In studies involving EBOV and MARV, several derivatives were evaluated for their ability to inhibit viral entry in vitro. Compounds were found to effectively block fusion processes critical for viral infection, with some achieving low nanomolar EC50 values .

Propriétés

IUPAC Name |

4-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHDSIADUBKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368857 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-53-9 | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-(Aminomethyl)benzamide derivatives exert their antiviral activity against Ebola and Marburg viruses?

A1: The research suggests that this compound derivatives act as entry inhibitors for Ebola and Marburg viruses. [] While the exact mechanism remains under investigation, these compounds likely interfere with viral proteins involved in the early stages of infection, such as attachment to host cells or fusion with the host cell membrane. This effectively blocks the virus from entering the cell and replicating.

Q2: What structural modifications to the this compound scaffold have been explored to enhance its antiviral activity against filoviruses?

A2: Researchers have investigated various structural modifications to improve the potency of this compound derivatives against Ebola and Marburg viruses. One notable modification involved incorporating a conformationally restrained indoline ring into the structure. [] This led to the development of compounds like compounds 41-50, some of which demonstrated superior inhibitory activity compared to earlier derivatives.

Q3: How does the this compound fragment contribute to the inhibitory activity of compounds targeting tyrosine kinases?

A3: The this compound fragment serves as a flexible linker in these molecules. [] This flexibility is crucial as it allows the compound to adopt an optimal conformation for binding to the active site of tyrosine kinases. Specifically, molecular modeling studies with analogue 10 showed that this flexible linker enables the molecule to circumvent the bulky isoleucine residue within the active site of T315I-mutant Abl, facilitating effective binding and inhibition. []

Q4: What are the potential benefits of using this compound derivatives as therapeutic agents for Ebola virus infections?

A4: The research highlights several potential advantages of this compound derivatives as anti-Ebola therapeutics. Notably, compounds like 20, 32, and 35 displayed promising characteristics, including:

- High potency: They effectively inhibit Ebola and Marburg virus infections at low concentrations. []

- Metabolic stability: They exhibit good stability in plasma and liver microsomes (both rat and human), suggesting favorable pharmacokinetic properties. []

- CYP enzyme selectivity: Compound 32 showed no inhibition of CYP3A4 or CYP2C9, indicating a lower risk of drug-drug interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.